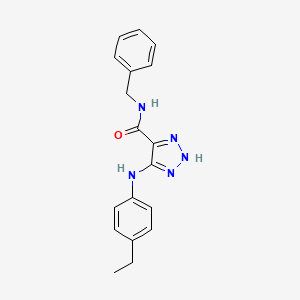

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor can be prepared from benzylamine, while the alkyne can be derived from 4-ethylphenylacetylene.

Amidation Reaction: The carboxylic acid group on the triazole ring is then converted to the carboxamide through an amidation reaction with benzylamine.

Final Product Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors for the stepwise synthesis, ensuring precise control over reaction conditions.

Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production, reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amine derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

Material Science: Explored for its potential in the development of novel materials with specific electronic or optical properties.

Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves:

Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-5-((4-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

- N-benzyl-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

- N-benzyl-5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This subtle structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C18H19N5O, with a molecular weight of 321.4 g/mol. The compound features a triazole ring with a benzyl group and an ethylphenyl moiety that contribute to its unique biological properties. The carboxamide functional group enhances its solubility and interaction with biological targets .

This compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds in the triazole family can induce apoptosis in cancer cells. For instance, related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving DNA damage and mitochondrial dysfunction .

- Antimicrobial Properties : Some triazole derivatives have shown promising antimicrobial activity. The structural features of this compound may enhance interactions with microbial targets, leading to effective inhibition .

- Trypanocidal Activity : Research indicates that triazole-based compounds can be potent against Trypanosoma cruzi, the causative agent of Chagas disease. This compound's structural characteristics may facilitate its efficacy against this parasite .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various 1,2,3-triazole derivatives on human leukemic T-cells. The results indicated that certain analogs induced significant morphological changes characteristic of apoptosis (e.g., chromatin condensation and DNA fragmentation). These findings suggest that this compound could exhibit similar anticancer properties .

Case Study 2: Trypanocidal Activity

In a comparative analysis of triazole derivatives against T. cruzi, specific compounds demonstrated IC50 values significantly lower than traditional treatments like Benznidazole (Bz). The study highlighted that the structural modifications in triazoles could enhance their bioactivity against both extracellular and intracellular forms of the parasite .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | Structure | Exhibits strong antimitotic activity |

| 1-(4-chlorobenzyl)-5-(p-toluidine)-1H-1,2,3-triazole | Structure | Known for antimicrobial properties |

| 4-(benzylthio)-N-(p-toluenesulfonyl)-1H-1,2,3-triazole | Structure | Potential use as a herbicide |

Properties

Molecular Formula |

C18H19N5O |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-benzyl-5-(4-ethylanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H19N5O/c1-2-13-8-10-15(11-9-13)20-17-16(21-23-22-17)18(24)19-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,24)(H2,20,21,22,23) |

InChI Key |

XGXQHXZXWAZFOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.